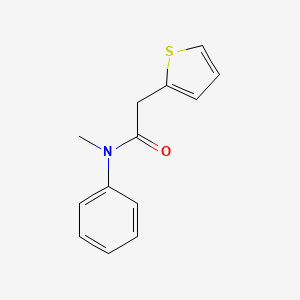
N-methyl-N-phenyl-2-(2-thienyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"N-methyl-N-phenyl-2-(2-thienyl)acetamide" is a compound of interest in various fields of chemistry, including organic synthesis, material science, and pharmaceutical research. While specific studies on this compound are scarce, insights can be drawn from research on closely related compounds, such as acetamides and thienyl derivatives, to understand its synthesis, structure, and properties.
Synthesis AnalysisThe synthesis of related acetamide compounds typically involves acetylation, esterification, and ester interchange steps. For instance, 2-hydroxy-N-methyl-N-phenyl-acetamide, a compound with a similar structure, was synthesized through a multi-step process involving N-methylaniline, chloracetyl chloride, anhydrous sodium acetate, and methanol, yielding a high purity product (Zhong-cheng & Wan-yin, 2002). This process may offer insights into the synthesis pathway for "N-methyl-N-phenyl-2-(2-thienyl)acetamide."
Molecular Structure Analysis
Molecular structure analysis of acetamides reveals crucial information about bond lengths, angles, and conformation. For example, the crystal structure analysis of N-(4-methyl phenyl)-2,2,2-trichloroacetamide provides insights into the planarity and orientation of the phenyl rings relative to the acetamide group, which could be relevant for understanding the structure of "N-methyl-N-phenyl-2-(2-thienyl)acetamide" (Dou et al., 1997).
Chemical Reactions and Properties
The chemical behavior of acetamide derivatives, including reactions with nucleophiles, electrophiles, and participation in condensation reactions, is an area of interest. Research on related compounds, like 2-chloro-N-[2-(methylsulfanyl)phenyl]- and 2-(diphenylthiophosphoryl)-N-[2-(methylsulfanyl)phenyl]acetamides, explores their conformations and chemical reactivity, which may provide parallels for understanding the reactivity of "N-methyl-N-phenyl-2-(2-thienyl)acetamide" (Ishmaeva et al., 2015).
Physical Properties Analysis
The physical properties of acetamides, such as melting points, solubility, and crystalline structure, are influenced by molecular interactions and packing in the solid state. Studies on compounds like 2-acetamido-N-benzyl-2-(methoxyamino)acetamides offer insights into the intermolecular forces shaping these properties, relevant for "N-methyl-N-phenyl-2-(2-thienyl)acetamide" as well (Camerman et al., 2005).
科学的研究の応用
Herbicide Metabolism and Carcinogenicity : A study by Coleman et al. (2000) on the metabolism of chloroacetamide herbicides in human and rat liver microsomes highlights the complex metabolic pathways leading to potentially carcinogenic products. This research underscores the importance of understanding the metabolic activation of chemicals to assess their safety and environmental impact Coleman et al., 2000.
Hydrolysis in High-Temperature Water : Research by Duan et al. (2010) on N-methylacetamide hydrolysis at high temperatures provides insights into the kinetics and mechanisms of N-substituted amide hydrolysis. Such studies are crucial for understanding the stability and degradation pathways of similar compounds in various environmental conditions Duan et al., 2010.
Microwave Synthesis and Microbial Activity : Nandhikumar and Subramani (2018) explored the microwave synthesis of novel Mannich bases, including N-phenyl compounds, showcasing their antimicrobial activity. This demonstrates the potential for synthesizing novel compounds with specific applications in fighting microbial resistance Nandhikumar & Subramani, 2018.
Anticancer Activity of Thiazole Derivatives : Evren et al. (2019) synthesized and studied N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides for their anticancer activity. This research highlights the potential therapeutic applications of N-substituted acetamides in developing new anticancer drugs Evren et al., 2019.
Degradation of Pharmaceuticals : A study on the degradation of acetaminophen by amorphous Co(OH)2 nanocages as peroxymonosulfate activators by Qi et al. (2020) provides insights into the environmental degradation processes of pharmaceutical compounds. Understanding these pathways is crucial for developing strategies to mitigate environmental contamination Qi et al., 2020.
特性
IUPAC Name |
N-methyl-N-phenyl-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NOS/c1-14(11-6-3-2-4-7-11)13(15)10-12-8-5-9-16-12/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVBFBOBLWMUFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-phenyl-2-(2-thienyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(2-chloro-7-methyl-3-quinolinyl)methylene]-3,4-dimethoxybenzohydrazide](/img/structure/B5510122.png)
![2-{3-[2-(4-morpholinylcarbonyl)-1-pyrrolidinyl]-3-oxopropyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5510126.png)
![N-{[(2S)-5-oxopyrrolidin-2-yl]methyl}-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5510131.png)

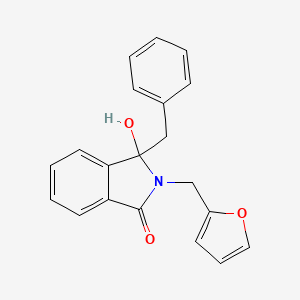

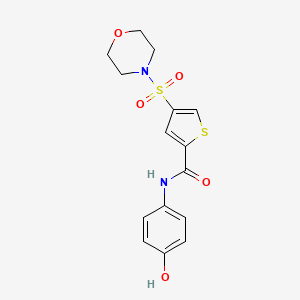
![5,6-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5510167.png)
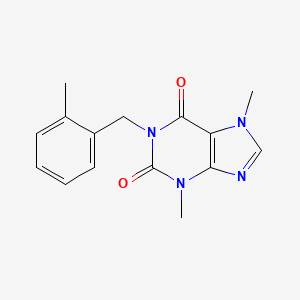
![6-{[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]carbonyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B5510180.png)
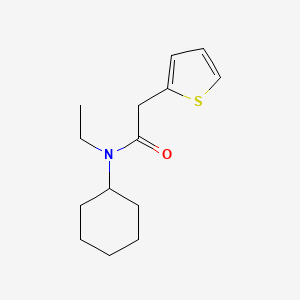
![(3S*,4R*)-4-(3-methoxyphenyl)-1-[(2-methoxypyridin-3-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5510195.png)
![4-{[(3-acetylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5510201.png)
